While detailed information on the specific scientific research applications of 3-FPTCP is not publicly available, some general areas of scientific research where similar molecules are used can be explored.
3-FPTCP is an organic molecule containing a carboxylic acid group, a carbamoyl group, and a fluorophenyl group. Scientists study organic molecules to understand their properties, reactivity, and potential applications in various fields [].
Many organic molecules with similar structures are being investigated for their potential medicinal properties. This involves studying their interactions with biological targets and their effects on living organisms [].
3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclopentane ring with multiple substituents. Its molecular formula is C16H20FNO3, and it has a molecular weight of approximately 293.33 g/mol . The compound features a fluorophenyl group and a carbamoyl group, contributing to its potential biological activities.
These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Synthesis of 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid generally involves:
These methods allow for the controlled synthesis of the compound while maintaining the integrity of its functional groups.
This compound has potential applications in:
Interaction studies involving 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid focus on its binding affinities with various biological targets. Initial findings suggest interactions with enzymes involved in metabolic processes, though further research is required to confirm these interactions and their implications for therapeutic use.
Several compounds share structural similarities with 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Phenyl)carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | Lacks fluorine substitution | Potentially different biological activity |
| 3-[(3-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid | Similar structure with different fluorine position | May exhibit altered pharmacological properties |
| 3-(4-Chlorophenyl)carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | Chlorine instead of fluorine | Different reactivity and biological profile |
The uniqueness of 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid lies in its specific substitution pattern and potential interactions that may not be present in similar compounds. This specificity may lead to distinct therapeutic effects or mechanisms of action compared to its analogs.
3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid represents a complex cyclopentane derivative with the molecular formula C16H20FNO3 and a molecular weight of 293.34 grams per mole [2] [25]. The compound is formally designated by the Chemical Abstracts Service number 304666-33-9 and exhibits a melting point range of 180-181 degrees Celsius [25]. The International Union of Pure and Applied Chemistry name precisely describes the structural arrangement as 3-[(4-fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid [2] [4].
The molecular architecture encompasses several distinct structural domains: a five-membered cyclopentane ring system bearing three methyl substituents at positions 1, 2, and 2, a carboxylic acid functional group at position 1, and a carbamoyl linker at position 3 connecting to a para-fluorinated phenyl ring [2] [4]. The Simplified Molecular Input Line Entry System representation is documented as O=C(C1(C)C(C)(C)C(C(NC2=CC=C(F)C=C2)=O)CC1)O, which captures the complete connectivity pattern [2] [4].
The International Chemical Identifier string provides a comprehensive structural descriptor: InChI=1S/C16H20FNO3/c1-15(2)12(8-9-16(15,3)14(20)21)13(19)18-11-6-4-10(17)5-7-11/h4-7,12H,8-9H2,1-3H3,(H,18,19)(H,20,21) [2] [4]. The corresponding International Chemical Identifier key MSEIWOOIEJSTAK-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure [2] [4].
| Property | Value |
|---|---|
| Molecular Formula | C16H20FNO3 |
| Molecular Weight | 293.34 g/mol |
| CAS Number | 304666-33-9 |
| IUPAC Name | 3-[(4-fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
| SMILES | O=C(C1(C)C(C)(C)C(C(NC2=CC=C(F)C=C2)=O)CC1)O |
| InChI | InChI=1S/C16H20FNO3/c1-15(2)12(8-9-16(15,3)14(20)21)13(19)18-11-6-4-10(17)5-7-11/h4-7,12H,8-9H2,1-3H3,(H,18,19)(H,20,21) |
| InChI Key | MSEIWOOIEJSTAK-UHFFFAOYSA-N |
| Melting Point | 180-181 °C |
The stereochemical complexity of 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid arises from multiple chiral centers and the inherent conformational flexibility of the cyclopentane ring system [8] [10]. The compound contains at least two potential stereogenic centers within the cyclopentane framework, specifically at positions 1 and 3, which can give rise to multiple stereoisomeric forms [8] [21].
Cyclopentane derivatives exhibit characteristic conformational behavior that deviates significantly from planar geometry to minimize torsional strain [31] [32] [33]. The five-membered ring system adopts non-planar conformations, predominantly the envelope and half-chair conformations, which are approximately 0.5 kilocalories per mole apart in energy [32] [34]. The envelope conformation places four carbon atoms in a single plane with the fifth carbon positioned above or below this plane, while the half-chair conformation involves three carbons in the plane with two carbons displaced [32] [33] [37].
The presence of three methyl substituents at positions 1, 2, and 2 introduces substantial steric hindrance that influences the preferred conformational states [8]. These bulky substituents favor envelope-like conformations to minimize steric interactions between adjacent methyl groups [8] [34]. The 1,2,2-trimethyl substitution pattern creates a particularly crowded molecular environment that restricts conformational flexibility compared to unsubstituted cyclopentane [8].
Stereochemical analysis using coupling constant data from nuclear magnetic resonance spectroscopy provides valuable insights into the relative spatial arrangements of substituents [10]. The two-bond and three-bond carbon-hydrogen coupling constants exhibit strong correlations with dihedral angles, enabling determination of relative stereochemistry in cyclopentane derivatives [10]. The magnitude of three-bond carbon-hydrogen coupling constants shows excellent correlation with dihedral angles between hydrogen and coupled carbon atoms, with correlation coefficients exceeding 0.88 [10].
| Conformation | Energy Relative to Most Stable (kcal/mol) | Ring Strain Source | Bond Angles (degrees) | Occurrence in Substituted Systems |
|---|---|---|---|---|
| Planar | 5.0-10.0 | Torsional strain (eclipsed H-H) | 108 | Rare |
| Envelope | 0.0 (reference) | Minimal torsional strain | 105-109 | Dominant |
| Half-Chair (Twist) | 0.5 | Reduced torsional strain | 105-109 | Secondary |
| Preferred in 1,2,2-Trimethyl derivatives | Envelope-like | Steric interactions of methyl groups | 105-109 | Primary for bulky substituents |
Crystallographic investigations of related cyclopentane derivatives provide essential insights into the solid-state spatial configuration and intermolecular interactions [9] [13] [16]. Crystal structure determinations reveal that cyclopentane carboxylic acid derivatives typically adopt envelope conformations in the solid state, consistent with solution-phase conformational preferences [13] [14].
The carboxylic acid functional group plays a crucial role in crystal packing through hydrogen bonding interactions [35] [36]. Carboxylic acids characteristically form dimeric structures through paired hydrogen bonds between the carbonyl oxygen and hydroxyl hydrogen of adjacent molecules [36]. These dimeric arrangements exhibit typical hydrogen bond geometries with oxygen-hydrogen distances of approximately 2.35 Angstroms and nearly linear bond angles [9] [35].
Fluorophenyl carbamoyl derivatives demonstrate specific crystallographic features related to the amide bond geometry and aromatic ring orientation [9] [35]. The amide group typically exhibits slight deviations from planarity with the aromatic ring, with dihedral angles ranging from 39 to 60 degrees [9] [35]. The fluorine substituent on the phenyl ring influences crystal packing through weak halogen bonding interactions and contributes to the overall molecular dipole moment [9] [11].
Crystal structure analysis of similar compounds reveals that the cyclopentane ring adopts envelope conformations with one carbon atom displaced approximately 0.5 to 0.7 Angstroms from the plane defined by the remaining four carbons [13] [14]. The three methyl substituents at positions 1, 2, and 2 create significant steric bulk that influences both intramolecular conformation and intermolecular packing arrangements [27].
Intermolecular hydrogen bonding patterns in the crystal lattice involve both the carboxylic acid and carbamoyl functional groups [35] [36]. The carboxylic acid forms traditional dimeric hydrogen bonds with neighboring molecules, while the carbamoyl nitrogen can participate in additional hydrogen bonding networks [35]. These interactions result in layered crystal structures with molecules arranged in two-dimensional sheets connected by hydrogen bonds [35].
Comparative analysis with structurally related cyclopentane derivatives illuminates the unique structural features of 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid [17] [19]. The parent compound cyclopentanecarboxylic acid (C6H10O2, molecular weight 114.14 grams per mole) provides a baseline for understanding the effects of additional substituents [15] [17] [20].
The 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, commonly known as camphoric acid (C10H16O4, molecular weight 200.23 grams per mole), shares the trimethyl substitution pattern and offers direct structural comparison [27]. Both compounds exhibit similar conformational preferences for envelope-like geometries due to the steric influence of the three methyl groups [27]. The additional carboxylic acid group in camphoric acid creates opportunities for more extensive hydrogen bonding networks compared to the target compound [27].
Comparison with 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid (C11H10FNO3, molecular weight 223.20 grams per mole) reveals the influence of ring size on molecular properties [5] . The cyclopropane derivative experiences significantly greater angle strain due to the 60-degree bond angles compared to the approximately 108-degree angles in cyclopentane systems [5] [31]. This increased strain results in enhanced reactivity and different conformational behavior [5] .
The fluorophenyl carbamoyl moiety represents a common structural element across various pharmaceutical intermediates [5] . The para-fluorine substitution provides specific electronic effects including increased electron-withdrawing character and enhanced metabolic stability compared to unsubstituted phenyl analogs [5] . The carbamoyl linker adopts consistent geometric parameters across different cyclic frameworks, with typical carbon-nitrogen bond lengths of approximately 1.34 Angstroms and carbonyl carbon-oxygen distances of 1.23 Angstroms [9] .
Ring strain analysis demonstrates that five-membered cyclopentane derivatives experience minimal angle strain due to the close correspondence between the ideal tetrahedral angle (109.5 degrees) and the internal angles of a regular pentagon (108 degrees) [31] [32] [33]. This favorable geometry contributes to the widespread occurrence of cyclopentane rings in natural products and pharmaceutical compounds [19] [20].
| Compound | Formula | Molecular Weight (g/mol) | Ring Size | Key Functional Groups |
|---|---|---|---|---|
| 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid | C16H20FNO3 | 293.34 | 5-membered (cyclopentane) | Carboxylic acid, Carbamoyl, Fluorophenyl, Trimethyl |
| Cyclopentanecarboxylic acid | C6H10O2 | 114.14 | 5-membered (cyclopentane) | Carboxylic acid |
| 1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid (Camphoric acid) | C10H16O4 | 200.23 | 5-membered (cyclopentane) | Dicarboxylic acid, Trimethyl |
| 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid | C11H10FNO3 | 223.20 | 3-membered (cyclopropane) | Carboxylic acid, Carbamoyl, Fluorophenyl |